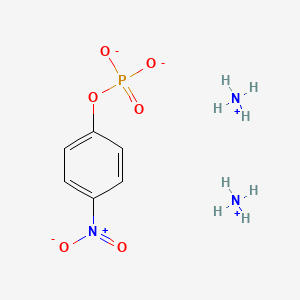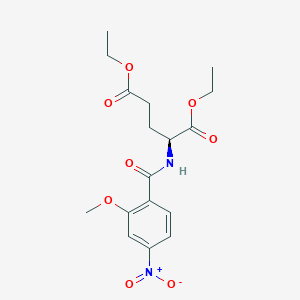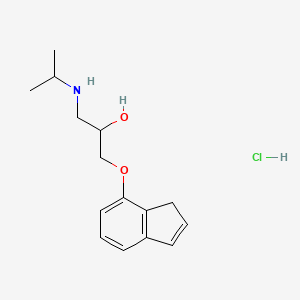![molecular formula C8H12O4 B13734605 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate CAS No. 162119-35-9](/img/structure/B13734605.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a hexahydrofurofuran ring system, which is a fused bicyclic ether, and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a photochemical reaction to induce the formation of the bicyclic structure. The starting materials are often readily available and the reaction conditions are optimized to achieve high yield and enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan: This compound shares a similar bicyclic structure but lacks the acetate group.
(3R,3aS,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate: Another related compound with a different functional group.
Uniqueness
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is unique due to its specific functional group and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Propriétés
Numéro CAS |
162119-35-9 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1 |
Clé InChI |
RCXLRBOCGWECNI-BIIVOSGPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CO[C@@H]2[C@H]1CCO2 |
SMILES canonique |
CC(=O)OC1COC2C1CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
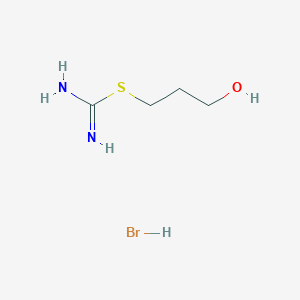
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
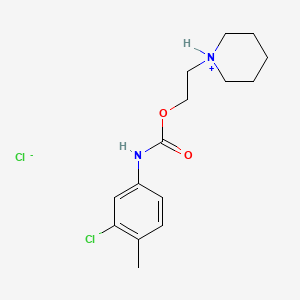

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)

